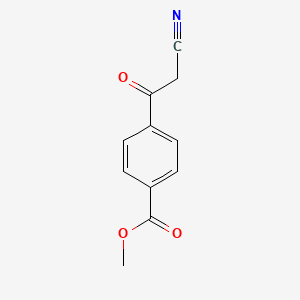

Phenylmethanesulfonohydrazide

Vue d'ensemble

Description

Phenylmethanesulfonohydrazide is a chemical compound that is related to various sulfone and sulfonyl-containing compounds. While the specific compound "phenylmethanesulfonohydrazide" is not directly mentioned in the provided papers, the related compounds and their reactions can give insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves several steps, including sulfonation, cyclocondensation, and reactions with different reagents. For instance, a magnetic iron oxide supported phenylsulfonic acid catalyst was prepared via modification of magnetic iron oxide cores with 1,4-bis(triethoxysilyl)benzene followed by sulfonation . Another example is the preparation of a macrocyclic arylene ether sulfone bearing carboxylic groups, which involved the use of bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid . These methods could potentially be adapted for the synthesis of phenylmethanesulfonohydrazide.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as FTIR, TGA, PXRD, SEM, TEM, VSM, EDX, NMR, and X-ray crystallography . For example, the crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine was determined by X-ray crystallography, revealing an orthorhombic crystal class and a chair conformation of the piperazine ring . These techniques could be employed to analyze the molecular structure of phenylmethanesulfonohydrazide.

Chemical Reactions Analysis

The related compounds participate in various chemical reactions. Phenylmethanesulfonyl fluoride was found to inactivate an archaeal superoxide dismutase by chemically modifying a specific tyrosine residue . Phenylsulfonyl-substituted dizinciomethane was used to convert ketones or aldehydes into alkenyl sulfones via a Wittig-type olefination reaction . These studies demonstrate the reactivity of sulfonyl groups and could provide insights into the reactions of phenylmethanesulfonohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the covalent modification of superoxide dismutase by phenylmethanesulfonyl fluoride reinforced the enzyme's heat stability . The magnetic iron oxide supported phenylsulfonic acid catalyst showed high efficiency and recoverability in the synthesis of tetrahydrobenzo[b]pyrans . These properties are crucial for the practical applications of these compounds and could be relevant to phenylmethanesulfonohydrazide.

Applications De Recherche Scientifique

Neuropathy and Esterase Inhibition

Phenylmethanesulfonyl fluoride (PMSF) has been studied for its role in neuropathy, especially in its interaction with organophosphates. Research by Osman et al. (1996) found that PMSF enhances neuropathic response in hens when given after exposure to organophosphates causing delayed polyneuropathy. The study also showed that PMSF and other sulfonates can inhibit neuropathy target esterase (NTE), a target for organophosphate-induced delayed polyneuropathy (Osman, Moretto, & Lotti, 1996).

Chemical Synthesis and Macrocycle Modification

The sulfomethylation of various polyazamacrocycles, including piperazine, with formaldehyde bisulfite in aqueous medium is a significant application. Van Westrenen and Sherry (1992) demonstrated that this process is pH-dependent and can lead to the production of disubstituted products at neutral pH. These sulfomethylated products serve as precursors for mono- and diacetate, phosphonate, and phosphinate derivatives of certain polyazamacrocycles (Van Westrenen & Sherry, 1992).

Inhibition of Phosphoinositide Turnover

Phenylmethanesulfonyl fluoride (PMSF) has been investigated for its effects on phosphoinositide turnover. A study by Sekar and Roufogalis (1984) found that PMSF almost completely inhibited carbachol-stimulated inositol incorporation into phosphatidylinositol of guinea pig ileum smooth muscle, while having no effect on potassium-stimulated inositol incorporation. This suggests distinct mechanisms of action for different stimuli, as evidenced by the response to PMSF (Sekar & Roufogalis, 1984).

Reactions with Tertiary Amines

The reaction of phenylmethanesulfonyl chloride with tertiary amines has been explored, leading to the formation of geometrical isomers about a carbon-sulfur double bond. This study by King and Durst (1966) provides insights into the chemistry of sulfonyl chlorides and their interactions with amines, showcasing the versatility of phenylmethanesulfonyl compounds in chemical reactions (King & Durst, 1966).

Safety And Hazards

Propriétés

IUPAC Name |

phenylmethanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-9-12(10,11)6-7-4-2-1-3-5-7/h1-5,9H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCFRZRVCDUSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957681 | |

| Record name | 1-Phenylmethanesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylmethanesulfonohydrazide | |

CAS RN |

36331-57-4 | |

| Record name | 36331-57-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylmethanesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)